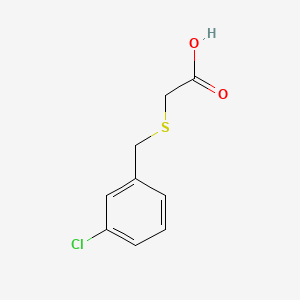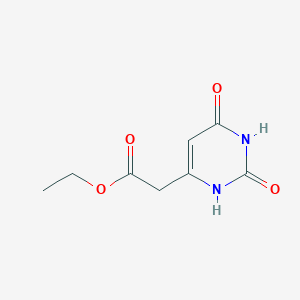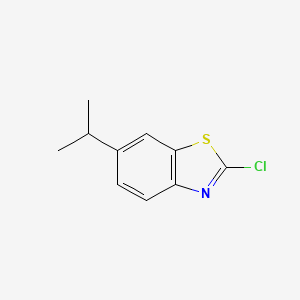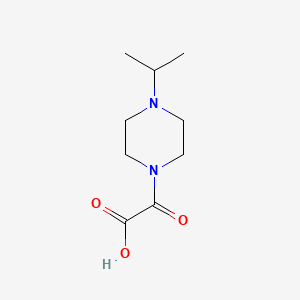
2-((3-Chlorobenzyl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound . It is a white crystalline solid and is an important intermediate in organic synthesis .
Synthesis Analysis
A common method for synthesizing “2-((3-Chlorobenzyl)thio)acetic acid” involves an aromatic condensation reaction . Specifically, 4-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to form 4-chlorobenzaldehyde thiol. This intermediate then reacts with acetyl chloride to produce the target product .
Molecular Structure Analysis
The molecular formula of “2-((3-Chlorobenzyl)thio)acetic acid” is C9H9ClO2S . The InChI code is 1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) .
Physical And Chemical Properties Analysis
“2-((3-Chlorobenzyl)thio)acetic acid” is a white crystalline solid . It is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers . The melting point is approximately 83-85°C , and its pH value is around 4-5 .
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-((3-Chlorobenzyl)thio)acetic acid and its derivatives have been actively researched for their synthesis and potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, specific derivatives like 2-[4-(2,4-dichlorobenzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid demonstrated significant anti-inflammatory effects in in vivo studies (Hunashal et al., 2014).
Physical-Chemical Properties and Acute Toxicity
Research has been conducted on the synthesis, physical-chemical properties, and the acute toxicity of derivatives of 2-((3-Chlorobenzyl)thio)acetic acid. This includes the study of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which showed a range of biological activities and were found to be low-toxic in acute toxicity studies (Salionov, 2015).
Antimicrobial Activity
The antimicrobial activity of 2-((3-Chlorobenzyl)thio)acetic acid derivatives has also been a subject of study. Certain derivatives exhibited good antifungal activity against various fungal species, showing potential for use in antifungal treatments (Hunashal et al., 2012).
Chemical Synthesis and Characterization
The compound has been involved in the synthesis and characterization of new chemical structures, such as triheterocyclic compounds. These compounds, containing 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings, demonstrate the versatility of 2-((3-Chlorobenzyl)thio)acetic acid in chemical synthesis (Demirbas, 2005).
Electrochemical Properties
This compound has been used in the study of electrochemical and electrochromic properties of poly(thiophene-3-acetic acid) films. The research explored the color change during potential sweep and observed high electrochromic efficiency, indicating potential applications in electrochromic devices (Giglioti et al., 2004).
Safety And Hazards
“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound with certain toxicity . During use, appropriate protective measures should be taken, such as wearing gloves and goggles, to avoid skin and eye contact . It should be used in a well-ventilated laboratory environment and inhalation of its vapor should be avoided . In case of accidental contact or inhalation, seek medical attention immediately .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYICVPMYXZNAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366605 |
Source


|
| Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chlorobenzyl)thio)acetic acid | |
CAS RN |
34722-33-3 |
Source


|
| Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)


![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)
![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)

![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)

![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363836.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)
![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363846.png)